N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide: is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction involving appropriate precursors.
Cyclohexyl Group Introduction: Finally, the cyclohexyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the quinoxaline ring to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperidine and cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives are known for their antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Cancer Research: The compound may exhibit anticancer activity by targeting specific cellular pathways.
Industry:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antimicrobial agent.
Echinomycin: A quinoxaline-based antibiotic with anticancer properties.
Atinoleutin: Known for its antiviral activity.
Uniqueness: N-cyclohexyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide stands out due to its unique combination of a quinoxaline moiety, a piperidine ring, and a cyclohexyl group. This structural diversity allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-cyclohexyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRSCWUWNONNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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